molecular formula C18H20ClN3O2 B15152104 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B15152104
M. Wt: 345.8 g/mol
InChI Key: XQYXCZPEFMYGFO-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves the reaction of piperazine with appropriate benzyl halides. One common method is the reaction of piperazine with 3-chlorobenzyl chloride and 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, leading to its biological effects. For example, piperazine derivatives are known to interact with histamine receptors, which can result in anti-allergic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
  • 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine
  • 1-[(3-Chlorophenyl)(phenyl)methyl]piperazine

Uniqueness

1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both a chlorophenyl group and a nitrophenyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H20ClN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2

InChI Key

XQYXCZPEFMYGFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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